4-amino-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C6H10N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-amino-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
- 5-amino-1-methyl-4-ethoxycarbonylpyrazole
- 5-amino-1H-pyrazole-4-carboxamide
Uniqueness
4-amino-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and amino group at the 4-position make it a versatile intermediate for synthesizing various functionalized pyrazole derivatives .
Properties
IUPAC Name |
4-amino-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2,7H2,1H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDNICZWXYAZHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424522 |
Source
|
Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957513-91-6 |
Source
|
Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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